molecular formula C15H16N4O2 B5762092 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine

2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine

Cat. No. B5762092
M. Wt: 284.31 g/mol
InChI Key: MWBWBHRTQPZSQJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, also known as FAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FAPP belongs to the class of pyrimidine derivatives and has been shown to exhibit potent biological activity against various diseases.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to act through multiple pathways. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and AKT. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to exhibit potent biological activity against various diseases, including cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its potent biological activity, its ability to modulate multiple signaling pathways, and its potential therapeutic applications. The limitations of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its therapeutic potential. Additionally, future studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a combination therapy with other drugs for the treatment of various diseases. Finally, further studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a diagnostic tool for the early detection of cancer and other diseases.
Conclusion:
In conclusion, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is a promising chemical compound with potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine exhibits potent biological activity and modulates multiple signaling pathways involved in disease progression. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has the potential to be a valuable tool in the fight against various diseases and warrants further investigation.

Synthesis Methods

The synthesis of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 3-(2-furyl)acrylic acid with piperazine and 2-chloro-4,6-dimethoxypyrimidine in the presence of a catalyst. The resulting product is 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(5-4-13-3-1-12-21-13)18-8-10-19(11-9-18)15-16-6-2-7-17-15/h1-7,12H,8-11H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWBHRTQPZSQJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(2-Furyl)acryloyl]-1-piperazinyl}pyrimidine

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